molecular formula C11H22O4 B1616597 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane CAS No. 22397-33-7

3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane

Cat. No.: B1616597
CAS No.: 22397-33-7
M. Wt: 218.29 g/mol
InChI Key: QRIQYQXNFSXNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane is a chemical compound with the molecular formula C11H22O4 . It is also known by other names such as 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl- [ACD/Index Name], and 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonan [German] [ACD/IUPAC Name] .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using specific software . The average mass of the molecule is 218.290 Da and the monoisotopic mass is 218.151810 Da .


Chemical Reactions Analysis

As a peroxide, this compound is a good oxidizing agent . It can ignite organic compounds on contact with concentrated peroxides. Strongly reduced materials such as sulfides, nitrides, and hydrides may react explosively with peroxides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.913, a boiling point of 206.2°C at 760 mmHg, a refractive index of 1.395, a flash point of 61.8°C, and a vapor pressure of 0.345mmHg at 25°C .

Safety and Hazards

3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane may explode from heat, shock, friction, or contamination. It may ignite combustibles and may be ignited by heat, sparks, or flames. It may burn rapidly with a flare-burning effect. Containers may explode when heated . Fire may produce irritating, corrosive, and/or toxic gases. Ingestion or contact (skin, eyes) with the substance may cause severe injury or burns .

Properties

IUPAC Name

3,3,6,6,9,9-hexamethyl-1,2,4,5-tetraoxonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-9(2)7-8-10(3,4)13-15-11(5,6)14-12-9/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIQYQXNFSXNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OOC(OO1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXACYCLONONANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% IN SOLUTION]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2037
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% WITH INERT SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2036
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066791
Record name 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22397-33-7
Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXACYCLONONANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% IN SOLUTION]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2037
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% WITH INERT SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2036
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22397-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022397337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,6,6,9,9-hexamethyl-1,2,4,5-tetroxonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 2
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 3
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 4
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 5
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 6
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.